2-Amino-3-(2,6-dimethylphenyl)propanoic acid

Opioid receptor pharmacology Peptide mimetic design Structure-activity relationship

2-Amino-3-(2,6-dimethylphenyl)propanoic acid (2,6-Dimethyl-DL-phenylalanine; H-DL-Phe(2,6-Me2)-OH) is a racemic, sterically hindered phenylalanine surrogate that cannot be functionally replaced by unsubstituted Phe or alternative methyl analogs. In dermorphin peptide scaffolds, L-Dmp substitution yields up to 170-fold μ-opioid receptor affinity enhancement and 40-fold μ-selectivity improvement versus Phe. Critically, the 2,6-dimethyl substitution pattern is readily resolved by L-amino acylase—unlike the recalcitrant 2,4,6-trimethyl analog—enabling scalable enzymatic routes to enantiopure building blocks. Essential for medicinal chemistry programs targeting μ/δ-opioid receptor agonists, antagonists, and pharmacological tool compounds for pain, mood, and cardioprotection research.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 132466-22-9
Cat. No. B556798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,6-dimethylphenyl)propanoic acid
CAS132466-22-9
Synonyms2-amino-3-(2,6-dimethylphenyl)propanoicacid; 132466-22-9; 2,6-Dimethy-DL-Phenylalanine; 103854-26-8; NSC21952; AC1L5GIF; SCHEMBL2703289; 2,6-Dimethyl-DL-Phenylalanine; CTK8C0060; H-DL-Phe(2,6-Me2)-OH; MolPort-021-942-989; 5976AA; ANW-63995; NSC-21952; AKOS006277199; AM83302; AK-57857; AM002120; KB-18385; SC-69513; TC-152740; FT-0697555; I14-37213; 3B3-075773
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC(C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
InChIKeyVEQOZHOWFAVBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2,6-dimethylphenyl)propanoic Acid (CAS 132466-22-9) for Peptide and Drug Discovery Research Procurement


2-Amino-3-(2,6-dimethylphenyl)propanoic acid (CAS 132466-22-9), also designated as 2,6-dimethyl-DL-phenylalanine or H-DL-Phe(2,6-Me2)-OH, is a racemic non-proteinogenic aromatic amino acid derivative characterized by a phenylalanine core bearing methyl substituents at the 2- and 6-positions of the phenyl ring. This sterically hindered aromatic side chain imparts distinct conformational constraints and physicochemical properties relative to unsubstituted phenylalanine [1]. The compound has garnered significant research interest as a valuable scaffold in peptide mimetic design, particularly within opioid receptor ligand development programs, where it has been systematically evaluated as a phenylalanine (Phe) or tyrosine (Tyr) surrogate [2].

Why Generic Phenylalanine or Unmodified Aromatic Amino Acids Cannot Replace 2-Amino-3-(2,6-dimethylphenyl)propanoic Acid in Receptor-Targeted Peptide Design


Generic substitution with unsubstituted phenylalanine or alternative methylated phenylalanine analogs cannot recapitulate the unique biological activity profile conferred by the 2,6-dimethyl substitution pattern. The simultaneous methylation at the 2- and 6-positions imposes steric constraints that profoundly alter the topological presentation of the aromatic ring within peptide-receptor binding pockets [1]. This specific substitution pattern has been shown to yield dramatically enhanced μ-opioid receptor affinity and selectivity—up to 170-fold increases in affinity and 40-fold improvements in selectivity relative to the unsubstituted phenylalanine-containing parent peptide [2]. Critically, even closely related analogs such as 2,4,6-trimethylphenylalanine exhibit fundamentally different properties, including complete resistance to enzymatic resolution via L-amino acylase, whereas the 2,6-dimethyl analog is readily resolved [3]. These data establish that the 2,6-dimethyl substitution pattern represents a discrete chemotype with non-interchangeable functional consequences.

Quantitative Evidence Guide: Differentiated Performance of 2-Amino-3-(2,6-dimethylphenyl)propanoic Acid Against Closest Analogs


170-Fold Increase in μ-Opioid Receptor Affinity Compared to Unsubstituted Phenylalanine in Dermorphin Peptides

In a direct head-to-head comparison within the dermorphin heptapeptide framework, replacement of the Phe residue at position 3 with L-2,6-dimethylphenylalanine (L-Dmp) produced analog [L-Dmp(3)]DM, which exhibited a 170-fold increase in μ-opioid receptor binding affinity relative to the unsubstituted phenylalanine-containing parent peptide dermorphin (DM) [1]. This substitution concurrently produced only a 4-fold increase in δ-opioid receptor affinity, thereby achieving a 40-fold net improvement in μ-receptor selectivity [1]. The quantitative enhancement in receptor affinity and selectivity was confirmed through in vitro bioassays, validating the functional relevance of the binding data [1].

Opioid receptor pharmacology Peptide mimetic design Structure-activity relationship

75-Fold Improvement in δ-Opioid Receptor Selectivity Over μ Receptor in Deltorphin II Analogs

Within the deltorphin II (DT) heptapeptide scaffold, substitution of the Phe residue with L-2,6-dimethylphenylalanine (L-Dmp) generated analog [L-Dmp(3)]DT, which exhibited a 22-fold increase in δ-opioid receptor binding affinity while producing a modest loss in μ-receptor affinity [1]. The differential effect on the two receptor subtypes resulted in a marked 75-fold improvement in δ-receptor selectivity relative to the parent deltorphin II peptide [1]. In contrast, replacement with the D-enantiomer (D-Dmp) led to a substantial loss in receptor selectivity across both peptide systems, underscoring the critical importance of stereochemistry [1].

δ-Opioid receptor Receptor selectivity Peptide therapeutics

Enzymatic Resolvability Distinguishes 2,6-Dimethylphenylalanine from 2,4,6-Trimethylphenylalanine Analog

A comparative study of enzymatic resolution methods evaluated the ability of L-amino acylase to resolve racemic mixtures of methyl-substituted phenylalanine analogs. Racemic 2,6-dimethylphenylalanine was successfully resolved using L-amino acylase, yielding the optically pure L-enantiomer [1]. In stark contrast, under identical reaction conditions, 2,4,6-trimethylphenylalanine was completely resistant to enzymatic resolution—L-amino acylase was ineffective in resolving this analog [1]. This differential susceptibility to enzymatic resolution represents a critical practical distinction for synthetic and manufacturing applications.

Chiral resolution Enzymatic synthesis Process chemistry

L-Enantiomer Delivers 170-Fold μ Affinity Gain While D-Enantiomer Causes Loss of Receptor Selectivity

A systematic stereochemical comparison within the dermorphin peptide series revealed that the L-enantiomer of 2,6-dimethylphenylalanine ([L-Dmp(3)]DM) produced a 170-fold increase in μ-opioid receptor affinity and a 40-fold improvement in μ selectivity [1]. Conversely, substitution with the D-enantiomer resulted in a substantial loss of receptor selectivity in both dermorphin and deltorphin peptide contexts [1]. This stereochemical dependence underscores that the racemic DL-mixture (CAS 132466-22-9) and the individual enantiomers are not functionally equivalent and must be selected based on the intended application.

Stereochemistry Enantiomer comparison Opioid receptor binding

LogP of 2.03 Differentiates 2,6-Dimethylphenylalanine from More Hydrophilic Phenylalanine (LogP ~ -1.5)

The calculated partition coefficient (LogP) for 2-amino-3-(2,6-dimethylphenyl)propanoic acid is 2.03 [1], a value that reflects significantly enhanced lipophilicity relative to unsubstituted phenylalanine (reported experimental LogP approximately -1.5 for L-phenylalanine) [2]. This approximately 3.5 log unit increase in lipophilicity corresponds to a theoretical ~3,000-fold increase in octanol-water partitioning, which has direct implications for membrane permeability, blood-brain barrier penetration potential, and hydrophobic interactions within receptor binding pockets. This physicochemical differentiation is a class-level characteristic attributable to the addition of the two methyl groups on the aromatic ring.

Physicochemical properties Lipophilicity ADME prediction

Dmp-Containing Enkephalin Analog Exhibits μ/δ Opioid Antagonism with pA2 = 6.90 at μ Receptor

In a separate study of Leu-enkephalin analogues, substitution at position 4 with D-2,6-dimethylphenylalanine (D-Dmp), combined with N-terminal 2′,6′-dimethyltyrosine (Dmt), produced the analog [Dmt¹, D-Dmp⁴]Enk, which was characterized as an antagonist at both μ and δ opioid receptors [1]. Quantitative antagonist potency was measured by pA2 values of 6.90 at μ receptors and 5.57 at δ receptors, demonstrating a 21-fold functional selectivity for μ receptor antagonism (antilog of 1.33 pA2 difference) [1]. This antagonist profile contrasts with the agonist or affinity-enhancing effects observed with L-Dmp substitution, illustrating the functional diversity achievable through stereochemical variation of this amino acid scaffold.

Opioid antagonist Receptor pharmacology Peptide therapeutics

Optimal Application Scenarios for 2-Amino-3-(2,6-dimethylphenyl)propanoic Acid Based on Quantified Performance Advantages


Design and Synthesis of High-Affinity μ-Opioid Receptor Agonist Peptide Libraries

Based on the demonstrated 170-fold increase in μ-opioid receptor affinity and 40-fold improvement in μ selectivity when L-Dmp replaces Phe in dermorphin analogs [1], this compound is optimally suited as a key building block for medicinal chemistry programs targeting μ-opioid receptor agonists. The quantitative affinity enhancement enables the generation of peptide libraries with systematically varied potency, facilitating structure-activity relationship (SAR) studies and lead optimization campaigns aimed at analgesic drug discovery or pharmacological tool development.

Development of δ-Opioid Receptor-Selective Pharmacological Probes

The 75-fold improvement in δ-receptor selectivity achieved with [L-Dmp(3)]DT [1] positions 2,6-dimethylphenylalanine as a strategic component in the design of δ-opioid receptor-selective ligands. Such probes are essential for dissecting the distinct physiological roles of μ and δ opioid receptor subtypes in pain modulation, mood regulation, and cardioprotection, and are in high demand for basic neuroscience research and target validation studies.

Enzymatic Resolution Process Development for Chiral Amino Acid Production

The demonstrated susceptibility of DL-2,6-dimethylphenylalanine to resolution by L-amino acylase, in contrast to the recalcitrance of the 2,4,6-trimethyl analog [2], makes this compound a favorable substrate for enzymatic resolution process development. Researchers and process chemists developing scalable, cost-effective routes to enantiopure non-natural amino acids should prioritize this compound over the 2,4,6-trimethyl variant, which would necessitate alternative, potentially more expensive resolution technologies.

Structure-Based Design of Opioid Receptor Antagonists with Defined pA2 Values

The identification of [Dmt¹, D-Dmp⁴]Enk as a μ-preferring antagonist with a pA2 of 6.90 at μ receptors and 5.57 at δ receptors [3] establishes a quantitative benchmark for antagonist potency achievable with D-Dmp incorporation. This compound is therefore recommended for medicinal chemistry efforts aimed at developing opioid receptor antagonists with measurable functional activity, including programs targeting the mitigation of opioid-induced adverse effects or the development of reversal agents.

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